molecular formula C12H16ClNO B2641752 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride CAS No. 2287283-41-2

6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride

Cat. No.: B2641752
CAS No.: 2287283-41-2
M. Wt: 225.72
InChI Key: QLDDEMVEMCHHAJ-UHFFFAOYSA-N
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Description

This compound has garnered attention due to its neuroprotective properties, which have been demonstrated in both in vitro and in vivo studies.

Preparation Methods

The synthesis of 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclopropane];hydrochloride involves several steps. One common method includes the use of cyclopropane derivatives and isoquinoline precursors under specific reaction conditions. The reaction typically involves the formation of a spirocyclic structure through cyclization reactions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclopropane];hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its neuroprotective properties make it a candidate for research into treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclopropane];hydrochloride involves its interaction with specific molecular targets in the nervous system. It is believed to exert its neuroprotective effects by modulating signaling pathways that prevent neuronal damage. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclopropane];hydrochloride include other isoquinoline derivatives and spirocyclic compounds. These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclopropane];hydrochloride lies in its potent neuroprotective properties, which distinguish it from other related compounds .

Properties

IUPAC Name

6-methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-14-11-3-2-9-8-13-12(4-5-12)7-10(9)6-11;/h2-3,6,13H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDDEMVEMCHHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC3(C2)CC3)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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